molecular formula C10H14N2O B177054 N-[1-(3-aminophenyl)ethyl]acetamide CAS No. 103394-66-7

N-[1-(3-aminophenyl)ethyl]acetamide

Cat. No. B177054
M. Wt: 178.23 g/mol
InChI Key: NRBYWMZNPZYXKW-UHFFFAOYSA-N
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Description

“N-[1-(3-aminophenyl)ethyl]acetamide” is a compound with the molecular weight of 276.31 . It is also known as sulfuric acid compound with N-[1-(3-aminophenyl)ethyl]acetamide (1:1) .


Synthesis Analysis

The synthesis of “N-[1-(3-aminophenyl)ethyl]acetamide” and its derivatives has been a subject of research. A literature survey reveals the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .


Molecular Structure Analysis

The IUPAC name of the compound is sulfuric acid compound with N-[1-(3-aminophenyl)ethyl]acetamide (1:1). The InChI code is 1S/C10H14N2O.H2O4S/c1-7(12-8(2)13)9-4-3-5-10(11)6-9;1-5(2,3)4/h3-7H,11H2,1-2H3,(H,12,13);(H2,1,2,3,4) .


Chemical Reactions Analysis

Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic .


Physical And Chemical Properties Analysis

“N-[1-(3-aminophenyl)ethyl]acetamide” is a gray solid . It is soluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Molecular Docking of Anticancer Compounds

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally similar to N-[1-(3-aminophenyl)ethyl]acetamide, was synthesized and its structure elucidated using spectroscopic techniques. Its anticancer activity was evaluated through in silico modeling, targeting the VEGFr receptor, demonstrating potential anticancer applications (Sharma et al., 2018).

Chemoselective Acetylation for Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, acting as an intermediate in the synthesis of antimalarial drugs, was produced through chemoselective acetylation of 2-aminophenol, showcasing the compound's role in pharmaceutical synthesis (Magadum & Yadav, 2018).

Biological Activities

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study developed novel chemical entities including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer, anti-inflammatory, and analgesic activities. This research highlights the potential therapeutic applications of these compounds (Rani et al., 2014).

Antioxidant Activity of Coordination Complexes

Pyrazole-acetamide derivatives were synthesized and their coordination complexes analyzed. These complexes exhibited significant antioxidant activity, indicating potential applications in mitigating oxidative stress (Chkirate et al., 2019).

Safety And Hazards

When heated to decomposition, “N-[1-(3-aminophenyl)ethyl]acetamide” emits toxic fumes . It is harmful if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

N-[1-(3-aminophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBYWMZNPZYXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295083
Record name N-[1-(3-Aminophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-aminophenyl)ethyl]acetamide

CAS RN

103394-66-7
Record name N-[1-(3-Aminophenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103394-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(3-Aminophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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